molecular formula C22H28N2O3 B2606313 2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide CAS No. 2380177-56-8

2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide

Cat. No.: B2606313
CAS No.: 2380177-56-8
M. Wt: 368.477
InChI Key: GTJRRBPRJYCEPF-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a morpholine moiety, and a cyclobutyl group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the carboxamide group.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a cycloaddition reaction.

    Attachment of the Morpholine Moiety: The morpholine ring is attached via nucleophilic substitution.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, morpholine moiety, and cyclobutyl group. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-27-19-9-8-17-6-3-4-7-18(17)20(19)21(25)23-16-22(10-5-11-22)24-12-14-26-15-13-24/h3-4,6-9H,2,5,10-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJRRBPRJYCEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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